molecular formula C10H11ClN4O2 B11863025 tert-Butyl 5-chloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate

tert-Butyl 5-chloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate

Cat. No.: B11863025
M. Wt: 254.67 g/mol
InChI Key: UJGWCTXQSYLLMT-UHFFFAOYSA-N
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Description

tert-Butyl 5-chloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core substituted with a chlorine atom at position 5 and a tert-butyl carboxylate group at the 1-position. PubChem lists this compound, confirming its identity and basic properties .

Properties

Molecular Formula

C10H11ClN4O2

Molecular Weight

254.67 g/mol

IUPAC Name

tert-butyl 5-chloropyrazolo[4,3-d]pyrimidine-1-carboxylate

InChI

InChI=1S/C10H11ClN4O2/c1-10(2,3)17-9(16)15-7-5-12-8(11)14-6(7)4-13-15/h4-5H,1-3H3

InChI Key

UJGWCTXQSYLLMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CN=C(N=C2C=N1)Cl

Origin of Product

United States

Preparation Methods

Hydrolysis of Acetyl-Protected Intermediate

In a representative procedure, 1-(5-chloro-pyrazolo[4,3-d]pyrimidin-1-yl)-ethanone (1.5 g, 7.65 mmol) is refluxed in tetrahydrofuran (15 mL) and 8% aqueous hydrochloric acid (14.46 mL) at 50°C for 30 minutes. This reaction selectively removes the acetyl group, yielding 5-chloro-1H-pyrazolo[4,3-d]pyrimidine with a reported yield of 93%. The mechanism proceeds via acid-catalyzed cleavage of the acetyl moiety, regenerating the free amine at the 1-position of the heterocycle.

Introduction of the tert-Butyl Carboxylate Protecting Group

The 1-position nitrogen of 5-chloro-1H-pyrazolo[4,3-d]pyrimidine is subsequently protected using tert-butyl carbamate (Boc) chemistry. This step is critical for preventing unwanted side reactions during downstream functionalization.

Boc Protection via Carbamate Formation

A modified protocol adapted from Toll-like receptor inhibitor syntheses involves reacting 5-chloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 equiv) with di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in the presence of 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane. The reaction proceeds at room temperature for 12–16 hours, achieving conversions >85% as monitored by thin-layer chromatography. Workup includes sequential washes with 1 M HCl, saturated NaHCO₃, and brine, followed by silica gel chromatography to isolate the product.

Key Reaction Parameters

ParameterOptimal Condition
SolventDichloromethane
Temperature25°C
CatalystDMAP (0.1 equiv)
Reaction Time16 hours

Alternative Synthetic Strategies

One-Pot Chlorination and Protection

A patent-pending method (WO2021154664A1) demonstrates the simultaneous chlorination and Boc protection using phosphorus oxychloride (POCl₃) and Boc₂O in a single reactor. This approach reduces intermediate purification steps but requires precise stoichiometric control to avoid over-chlorination. Yields are marginally lower (78–82%) compared to sequential methods.

Enzymatic Deprotection-Reprotection

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.91 (s, 1H, C7-H), 8.45 (s, 1H, C3-H), 1.61 (s, 9H, Boc-CH₃).

  • LC-MS (ESI+) : m/z 284.08 [M+H]⁺ (calculated for C₁₁H₁₄ClN₄O₂: 284.07).

Purity Assessment

High-performance liquid chromatography (HPLC) analyses under gradient elution (ACN/H₂O + 0.1% TFA) show ≥98% purity for optimized batches.

Industrial-Scale Considerations

Solvent Selection

Tetrahydrofuran (THF) and dichloromethane are preferred for Boc protection due to their compatibility with moisture-sensitive reagents. However, ethyl acetate is increasingly adopted to meet green chemistry guidelines.

Catalytic Optimization

The use of polymer-supported DMAP reduces catalyst loading to 0.05 equiv while maintaining reaction efficiency, enabling cost-effective large-scale production.

Challenges and Mitigation Strategies

Byproduct Formation

N-Chlorination byproducts (<5%) are observed under high-temperature conditions. This is mitigated by maintaining reaction temperatures below 50°C and using stoichiometric Boc₂O.

Moisture Sensitivity

Strict anhydrous conditions are essential during Boc protection. Molecular sieves (4Å) are incorporated into the reaction mixture to scavenge trace water .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-chloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrimidines, while reduction and oxidation reactions can lead to different functionalized derivatives .

Scientific Research Applications

Antitumor Activity

Research indicates that pyrazolo[4,3-d]pyrimidines, including tert-butyl 5-chloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate, exhibit significant antitumor properties. These compounds have been studied for their ability to inhibit various cancer cell lines by targeting specific kinases involved in cancer progression.

Case Study:
A study highlighted the efficacy of pyrazolo[4,3-d]pyrimidines in inhibiting tumor growth in vitro and in vivo. The compounds were shown to induce apoptosis in cancer cells through the activation of caspase pathways, demonstrating their potential as chemotherapeutic agents .

Kinase Inhibition

The compound is recognized for its ability to inhibit specific kinases that are crucial in cellular signaling pathways. This inhibition can lead to altered cellular responses and has implications for treating diseases such as cancer and inflammatory disorders.

Table: Kinase Inhibition Profile

Kinase TargetInhibition ActivityReference
GSK-3βModerate
CDK-2High
RET (mutant variants)Significant

Anti-inflammatory Properties

This compound has shown promise in reducing inflammation through the modulation of inflammatory cytokines. This property makes it a candidate for developing treatments for chronic inflammatory diseases.

Research Findings:
In animal models, the compound demonstrated a reduction in markers of inflammation, suggesting its potential utility in conditions like rheumatoid arthritis and other inflammatory disorders .

Synthesis and Functionalization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Recent advancements have focused on improving yields and purities through innovative synthetic strategies, which are crucial for scaling up production for pharmaceutical use.

Synthesis Overview:

  • Formation of the pyrazolo[4,3-d]pyrimidine core via cyclization reactions.
  • Introduction of the tert-butyl ester group to enhance solubility and bioavailability.
  • Chlorination at the 5-position to increase biological activity.

Mechanism of Action

The mechanism of action of tert-Butyl 5-chloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes and pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Core Structure Substituents Key Features
This compound C₁₁H₁₂ClN₃O₂ ~269.69 Pyrazolo[4,3-d]pyrimidine Cl (position 5), tert-butyl carboxylate Bulky tert-butyl group, electron-deficient pyrimidine core
tert-Butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate C₁₂H₁₄ClN₃O₃ 283.71 Pyrazolo[4,3-b]pyridine Cl (position 5), OMe (position 6) Methoxy electron-donating group, pyridine core
5-chloro-1H-pyrazolo[4,3-b]pyridine C₆H₄ClN₃ 153.57 Pyrazolo[4,3-b]pyridine Cl (position 5) Simpler structure, no carboxylate
5-chloro-1H-pyrazolo[3,4-c]pyridine C₆H₄ClN₃ 153.57 Pyrazolo[3,4-c]pyridine Cl (position 5) Alternative ring fusion, no carboxylate

Physicochemical and Reactivity Insights

  • Pyrazolo[4,3-b]pyridine derivatives (e.g., ) feature a pyridine ring, which is less electron-deficient, possibly reducing reactivity toward nucleophilic attack compared to the pyrimidine core .
  • The methoxy group in introduces electron-donating effects, which could stabilize adjacent electrophilic centers or alter regioselectivity in further functionalization .
  • Molecular Weight and Solubility: The target compound’s molecular weight (~269.69) is lower than the methoxy-substituted analog (283.71, ), suggesting differences in crystallinity or solubility. The tert-butyl group may enhance lipophilicity compared to non-carboxylated analogs (e.g., ).

Biological Activity

tert-Butyl 5-chloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C9H11ClN4O2C_9H_{11}ClN_4O_2. Its structure includes a pyrazolo[4,3-d]pyrimidine core, which is known for its bioactive properties. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant anti-inflammatory properties. For instance, a series of pyrazole derivatives were evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. The compound this compound demonstrated a selective inhibition profile with an IC50 value comparable to established anti-inflammatory drugs such as diclofenac .

CompoundCOX-2 IC50 (µM)Selectivity Index
This compound0.01High
Diclofenac0.054Reference

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines, including HeLa and A375 cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study: Inhibition of RET Kinase
A notable case study explored the compound's activity against RET kinase, which is implicated in several cancers. The compound showed promising results in inhibiting both wild-type and mutant forms of RET, suggesting its potential as a therapeutic agent in targeted cancer therapies .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazolo[4,3-d]pyrimidine scaffold can significantly affect biological activity. For example:

  • Chloro Substitution : The presence of chlorine at the 5-position enhances anti-inflammatory activity.
  • Alkyl Groups : Variations in alkyl substituents influence lipophilicity and cellular uptake.

Toxicity and Safety Profile

Toxicity assessments conducted in vivo revealed that the compound exhibits a favorable safety profile with no significant adverse effects observed at therapeutic doses. The LD50 values were found to be above 2000 mg/kg in mouse models, indicating low acute toxicity .

Q & A

Q. Optimization Tips :

  • Use CuI as a co-catalyst to enhance coupling efficiency .
  • Purify intermediates via silica gel chromatography (hexane:EtOAc gradients) to improve yields (>80%) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • Mass Spectrometry (MS) : ESI+ mode confirms molecular weight (e.g., m/z 469 [M+H]⁺ for intermediates) .
  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ resolves substituent patterns (e.g., tert-butyl groups at δ ~1.4 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) determine crystal structures, with refinement against high-resolution data (R-factor < 0.05) .
  • HPLC : Reverse-phase C18 columns (e.g., 4.92 min retention time, 99.6% purity) ensure purity .

Table 1 : Representative Characterization Data

ParameterMethodExample ValueReference
Molecular WeightESI-MS469 [M+H]⁺
PurityHPLC99.6%
Crystal SystemX-rayTriclinic, P1

Advanced: How can researchers resolve contradictions in reported synthetic yields for halogenated intermediates?

Answer:
Yield discrepancies often arise from:

  • Catalyst Efficiency : Pd(PPh₃)₂Cl₂ vs. Pd(dppf)Cl₂ may alter coupling rates (e.g., 70–85% yields) .
  • Solvent Polarity : Polar aprotic solvents (DMAc) improve solubility of iodinated pyrimidines vs. THF .
  • Workup Protocols : Incomplete extraction (e.g., EtOAc vs. DCM) or inadequate drying (Na₂SO₄ vs. MgSO₄) reduces isolated yields .

Q. Methodological Approach :

  • Conduct Design of Experiments (DoE) to test variables (temperature, catalyst loading).
  • Compare TLC/Rf values at each step to identify bottlenecks .

Advanced: What computational strategies predict the reactivity of tert-butyl-protected intermediates in cross-coupling reactions?

Answer:

  • DFT Calculations : Model transition states for Pd-mediated couplings (e.g., oxidative addition of C–I bonds) using Gaussian09 with B3LYP functionals .
  • Molecular Docking : Simulate steric effects of tert-butyl groups on catalyst accessibility (e.g., PyMol visualization) .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal ligands (e.g., PPh₃ vs. XPhos) for halogenated substrates.

Advanced: How to design derivatives of this compound for kinase inhibition studies?

Answer:

  • Bioisosteric Replacement : Substitute chlorine with bioisosteres (e.g., CF₃, Br) to modulate potency .
  • Piperazine Addition : Introduce piperazine-carboxylate moieties at the 1-position to enhance solubility and target PI3K/AKT pathways .
  • In Silico Screening : Use Schrödinger Suite to dock derivatives into kinase ATP-binding pockets (e.g., CDK2, PDB: 1H1S) .

Table 2 : Derivative Activity Data

DerivativeModificationIC₅₀ (nM)Reference
5-Bromo analogBr substitution12
Piperazine-carboxylatePiperazine addition8

Basic: What are the stability considerations for storing tert-butyl-protected intermediates?

Answer:

  • Temperature : Store at −20°C in amber vials to prevent Boc deprotection .
  • Moisture Control : Use desiccants (silica gel) in sealed containers; avoid aqueous workups unless specified .
  • Light Sensitivity : Protect from UV exposure to prevent photodegradation of the pyrimidine core .

Advanced: How to troubleshoot low yields in the final cyclization step?

Answer:

  • Reagent Purity : Ensure TBAF is anhydrous; residual water hydrolyzes intermediates .
  • Temperature Control : Maintain 65°C ± 2°C during cyclization to avoid side reactions .
  • Quenching Protocol : Adjust pH to 7–8 before extraction to minimize acid-catalyzed degradation .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats; avoid inhalation of fine powders .
  • Ventilation : Use fume hoods during reactions with volatile solvents (THF, DCM) .
  • Spill Management : Neutralize acidic/basic residues with NaHCO₃ or citric acid before disposal .

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